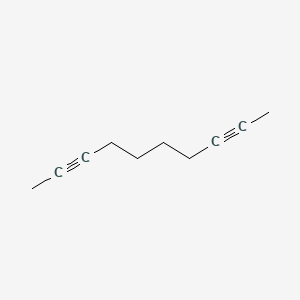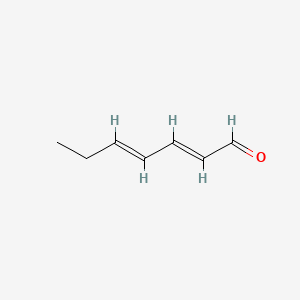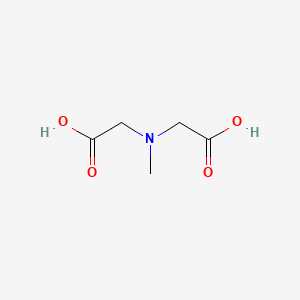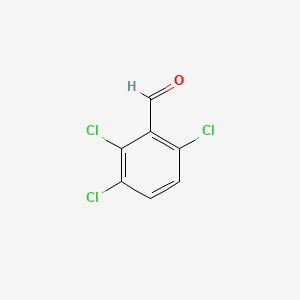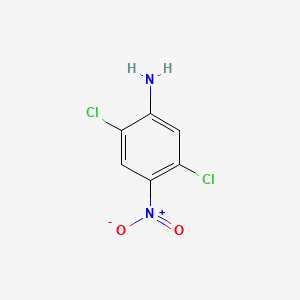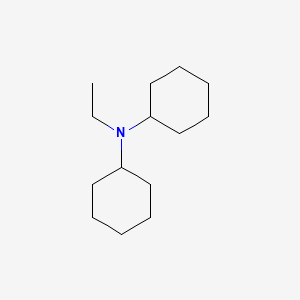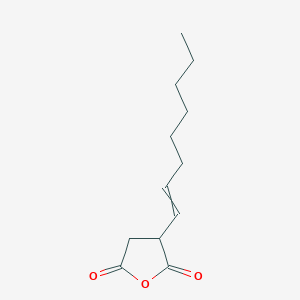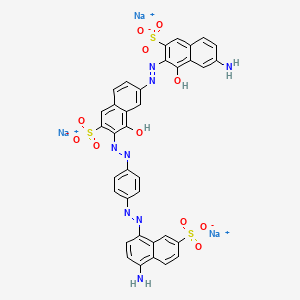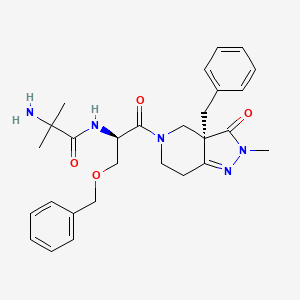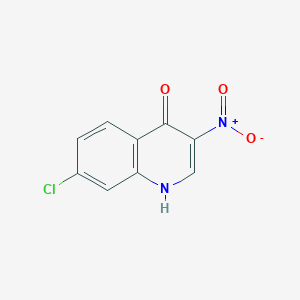
3-(メチルチオ)チオフェン
説明
3-(Methylthio)thiophene (3-MTT) is an organosulfur compound that is becoming increasingly popular in the scientific research community due to its unique properties and applications. It is a heterocyclic aromatic compound with a five-membered ring containing one sulfur atom and three carbon atoms. The sulfur atom is connected to the ring by a methylthio group. 3-MTT has a wide range of applications, from pharmaceuticals to materials science and biochemistry.
科学的研究の応用
医薬品化学: 治療薬開発
3-(メチルチオ)チオフェンは、医薬品化学において重要な構成要素です。 その誘導体は、抗炎症、抗精神病、抗不整脈、および抗不安を含む幅広い治療特性を示します 。 3-(メチルチオ)チオフェンを薬物分子に組み込むことで、薬理学的効力を高めることができ、新規治療薬の合成における貴重な成分となります。
抗菌用途
研究によると、特定の3-(メチルチオ)チオフェン誘導体は、著しい抗菌活性を示します。 これらの化合物は、枯草菌、大腸菌、および黄色ブドウ球菌などのさまざまな細菌の増殖を阻害することができます。 これらの細菌は、深刻な感染症を引き起こすことが知られています 。 このことから、3-(メチルチオ)チオフェン誘導体は、新規抗菌薬開発のための有望な候補となります。
抗酸化特性
3-(メチルチオ)チオフェン誘導体は、強力な抗酸化活性を有することが判明しています。 これらの誘導体は、フリーラジカルを中和することにより、生物学的システムにおける酸化ストレス関連の損傷を予防することができます 。 この特性は、酸化ストレスによって引き起こされる疾患の治療法の開発に特に役立ちます。
抗がん研究
3-(メチルチオ)チオフェンのいくつかの誘導体は、有望な抗がん特性を示しています。 これらの誘導体は、ヒト肺がん細胞を含むさまざまながん細胞株に対して試験されており、有効な細胞毒性を示しています 。 このことは、3-(メチルチオ)チオフェンが新規抗がん剤の開発に役立つ可能性を示唆しています。
生化学: 蛍光プローブ
3-(メチルチオ)チオフェンは、タンパク質やその他の生体分子を検出するための生化学における蛍光プローブとして利用されています 。 その蛍光特性により、生物学的プロセスの可視化と追跡が可能になり、さまざまな研究および診断アプリケーションにおいて不可欠です。
耐食コーティング
3-(メチルチオ)チオフェンの誘導体は、耐食効果について研究されています。 これらの誘導体は、金属を腐食から保護するためにコーティングとして適用できます。 これは、建設や海運などの産業における重大な問題です .
作用機序
Target of Action
The primary targets of 3-(Methylthio)thiophene are believed to be proteins and other biomolecules . The interaction of 3-(Methylthio)thiophene with these targets is thought to be crucial for its mechanism of action .
Mode of Action
The exact mode of action of 3-(Methylthio)thiophene remains incompletely understood . It is believed that the compound interacts with its targets, potentially through the formation of hydrogen bonds or binding to specific sites on proteins . These interactions may result in changes to the function or activity of the target proteins .
特性
IUPAC Name |
3-methylsulfanylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBVBDWIKXFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334146 | |
| Record name | 3-(Methylthio)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20731-74-2 | |
| Record name | 3-(Methylthio)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20731-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylthio)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylthio)thiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using superbases like LICKOR for the polyfunctionalization of 3-(Methylthio)thiophene compared to traditional organolithium reagents?
A1: Superbases like LICKOR allow for a higher degree of metalation in 3-(Methylthio)thiophene compared to organolithium reagents. While organolithium reagents primarily achieve bimetallation at the 2 and 5 positions, superbases facilitate trimetallation. This means that in addition to the 2 and 5 positions, the alpha position relative to the thioether sulfur atom also gets deprotonated []. This enhanced reactivity opens up possibilities for creating more complex and diverse derivatives of 3-(Methylthio)thiophene in a single step [].
Q2: How does the position of the methylthio group on the thiophene ring affect its reactivity towards metalation?
A2: The position of the methylthio group significantly influences the metalation pattern. 2-(Methylthio)thiophene undergoes bimetallation at the 5-position and the alpha position to the methylthio sulfur atom when treated with a superbase. On the other hand, 3-(Methylthio)thiophene experiences bimetallation at the 2 and 5 positions with organolithium reagents and trimetallation at the 2, 5, and alpha positions with superbases []. This difference highlights how the methylthio group directs metalation depending on its position on the thiophene ring.
Q3: Beyond its use in material science, what other applications have been explored for 3-(alkylthio)thiophene derivatives?
A3: Research has investigated the flavor properties of various 3-(alkylthio)thiophene derivatives. Compounds like (3-methylthio)thiophene, (3-ethylthio)thiophene, and (3-propylthio)thiophene have been synthesized and evaluated for their potential use as meat flavoring agents []. This demonstrates the potential of this class of compounds in the food industry.
Q4: What are the potential benefits of using poly(3-methylthio)thiophene blends in solar cell technology?
A4: While specific benefits are not detailed in the provided abstracts, the use of poly(3-methylthio)thiophene blends in bulk heterojunction solar cells [] suggests their potential for improving solar cell efficiency. Further research is needed to elucidate their specific advantages in this field.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




